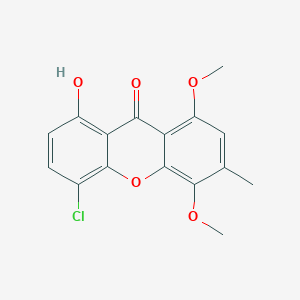
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is a derivative of xanthone, a class of compounds known for their diverse biological activities. This compound features a xanthone core with specific substitutions that enhance its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of microwave heating to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar biological activities.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its anti-inflammatory properties.
Azaxanthones: Compounds with nitrogen atoms in the xanthone structure, showing diverse pharmacological activities.
Uniqueness
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of chloro, hydroxy, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113996-94-4 |
|---|---|
分子式 |
C16H13ClO5 |
分子量 |
320.72 g/mol |
IUPAC名 |
5-chloro-8-hydroxy-1,4-dimethoxy-3-methylxanthen-9-one |
InChI |
InChI=1S/C16H13ClO5/c1-7-6-10(20-2)12-13(19)11-9(18)5-4-8(17)15(11)22-16(12)14(7)21-3/h4-6,18H,1-3H3 |
InChIキー |
SWHQOGSBEAKAGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1OC)OC3=C(C=CC(=C3C2=O)O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
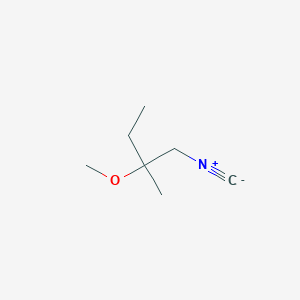

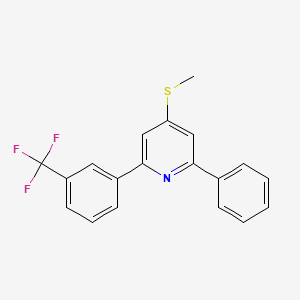

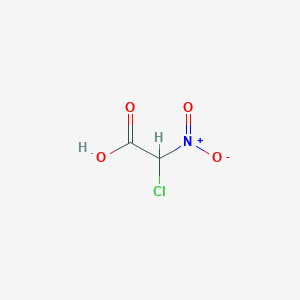
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
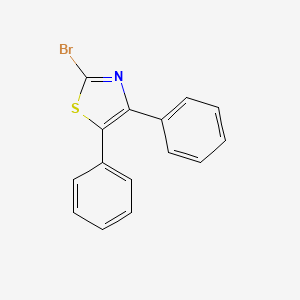
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
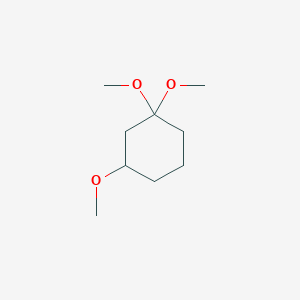
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
